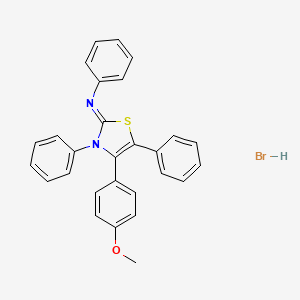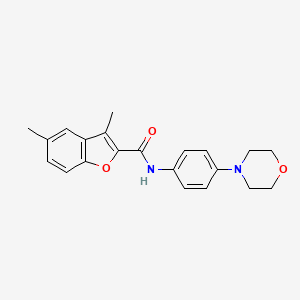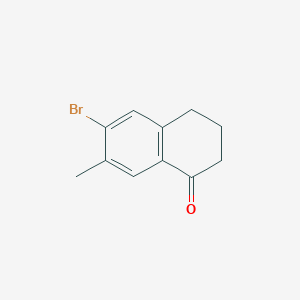
6-Bromo-7-methyl-3,4-dihydronaphthalen-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-7-methyl-3,4-dihydronaphthalen-1(2H)-one, also known as 6-bromo-7-methylnaphthalene-1-one, is a synthetic compound used in a variety of scientific research applications. It is a derivative of naphthalene, a hydrocarbon found in coal tar, and is structurally similar to a variety of other compounds. In recent years, 6-bromo-7-methyl-3,4-dihydronaphthalen-1(2H)-one has been used in various research applications, such as drug discovery and development, as well as in the study of biochemical and physiological processes.
Applications De Recherche Scientifique
Synthesis and Molecular Structure
The compound 6-Bromo-7-methyl-3,4-dihydronaphthalen-1(2H)-one is closely related to the field of organic synthesis, where it can be involved in complex reactions leading to novel molecular structures. For instance, the oxidation reactions and synthesis of related compounds demonstrate the utility of similar structures in creating new molecules with potential applications in materials science and chemistry. A study highlights the synthesis of a complex spiro compound through reactions involving a similar dihydronaphthalen-1(2H)-one structure, showcasing its role in forming intricately structured molecules with unique properties (Malkova et al., 2014).
Antimicrobial Applications
Compounds structurally related to 6-Bromo-7-methyl-3,4-dihydronaphthalen-1(2H)-one have been explored for their antimicrobial properties. Research into aquatic fungi has led to the discovery of new metabolites with potential antimicrobial activities, indicating the broader applicability of such structures in developing new antimicrobial agents (Sun et al., 2011).
Cytoprotective Effects
Studies have also investigated the cytoprotective effects of dihydronaphthalenones, compounds with a core structure similar to 6-Bromo-7-methyl-3,4-dihydronaphthalen-1(2H)-one. These compounds have been found to exhibit protective effects against oxidative damage in cell models, suggesting potential applications in the development of therapeutic agents aimed at mitigating oxidative stress (Kil et al., 2018).
Catalytic Applications in Synthesis
The structural framework of 6-Bromo-7-methyl-3,4-dihydronaphthalen-1(2H)-one lends itself to catalytic applications in organic synthesis. A particular study demonstrates the use of a related dihydronaphthalene scaffold in rhodium-catalyzed cycloaddition reactions, highlighting its utility in constructing complex molecular architectures through efficient catalytic processes (Fang et al., 2009).
Bcl-2 Inhibitors for Anticancer Research
In the realm of anticancer research, derivatives of 3,4-dihydronaphthalen-1(2H)-one, a structure akin to 6-Bromo-7-methyl-3,4-dihydronaphthalen-1(2H)-one, have been synthesized and evaluated as Bcl-2 inhibitors. These studies are crucial in the search for novel therapeutic agents capable of modulating apoptotic pathways for cancer treatment (Wang et al., 2017).
Propriétés
IUPAC Name |
6-bromo-7-methyl-3,4-dihydro-2H-naphthalen-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO/c1-7-5-9-8(6-10(7)12)3-2-4-11(9)13/h5-6H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FABYDNGVZLVNEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCCC2=O)C=C1Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-7-methyl-3,4-dihydronaphthalen-1(2H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


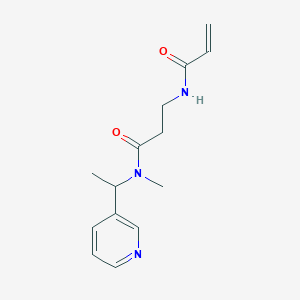
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide](/img/structure/B2800125.png)


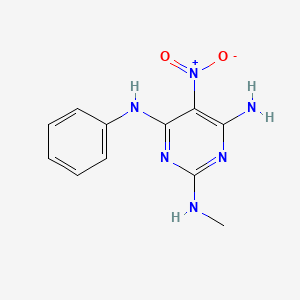

![Thieno[3,2-d]pyrimidin-4-amine, N-2-propen-1-yl-](/img/structure/B2800133.png)

![N-[(4-Methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)methyl]but-2-ynamide](/img/structure/B2800137.png)
